2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Overview
Description
2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C8H5F3N4 and its molecular weight is 214.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that similar compounds have been associated with a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have shown a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, which can affect neurotransmission and lead to various physiological effects.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways involved in oxidative stress responses, leading to changes in the expression of genes associated with antioxidant defense . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. For instance, the compound can bind to the active site of acetylcholinesterase, leading to enzyme inhibition . This binding interaction is facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to cumulative changes in enzyme activity and gene expression, which may result in altered cellular responses . Additionally, the compound’s stability in different experimental conditions can affect its efficacy and potency over time.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defense and improved metabolic function . At higher doses, it can induce toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox balance . Additionally, it can modulate the levels of key metabolites, such as ATP and NADH, which are critical for energy production and cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into mitochondria, where it can affect mitochondrial function and energy production. Additionally, binding to specific proteins can facilitate its distribution to target tissues, enhancing its biological activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can modulate gene expression by interacting with transcription factors and other regulatory proteins. Alternatively, it may accumulate in the cytoplasm, where it can influence signaling pathways and metabolic processes.
Properties
IUPAC Name |
2-[6-(trifluoromethyl)imidazo[1,2-b]pyrazol-1-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)6-5-7-14(2-1-12)3-4-15(7)13-6/h3-5H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTQNSPMWXQJMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(F)(F)F)N1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.